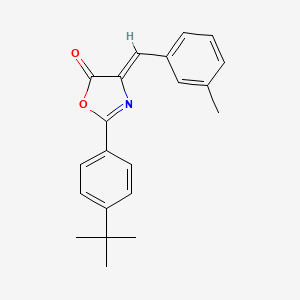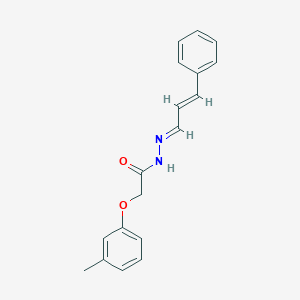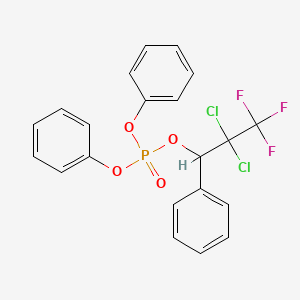
(4Z)-2-(4-tert-butylphenyl)-4-(3-methylbenzylidene)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona es un compuesto orgánico sintético caracterizado por la presencia de un grupo terc-butilo, una porción de metilbencilideno y un anillo de oxazol-5(4H)-ona
Métodos De Preparación
La síntesis de (4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona generalmente involucra la condensación de 4-terc-butilbenzaldehído con 3-metilbencilamina, seguida de ciclización para formar el anillo de oxazol-5(4H)-ona. Las condiciones de reacción a menudo incluyen el uso de un solvente adecuado, como etanol o metanol, y un catalizador, como ácido acético o ácido sulfúrico, para facilitar el proceso de ciclización. Los métodos de producción industrial pueden implicar rutas sintéticas similares pero a mayor escala, con optimización de las condiciones de reacción para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
(4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de oxazol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio, lo que da como resultado la formación de derivados de oxazol reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en la porción de bencilideno, utilizando reactivos como halógenos o agentes alquilantes. Estas reacciones pueden conducir a la formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
(4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona tiene varias aplicaciones de investigación científica, que incluyen:
Química: El compuesto se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en diversas transformaciones orgánicas.
Biología: Se estudia por sus potenciales actividades biológicas, como las propiedades antimicrobianas, antifúngicas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y revestimientos, debido a sus propiedades estructurales únicas.
Mecanismo De Acción
El mecanismo de acción de (4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas clave involucradas en el metabolismo bacteriano. En la investigación del cáncer, el compuesto puede ejercer sus efectos induciendo la apoptosis (muerte celular programada) en las células cancerosas o inhibiendo la proliferación de las células cancerosas mediante la interferencia con las vías de señalización celular.
Comparación Con Compuestos Similares
(4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona se puede comparar con otros compuestos similares, como:
(4Z)-2-(4-terc-butilfenil)-4-(4-metilbencilideno)-1,3-oxazol-5(4H)-ona: Este compuesto tiene una estructura similar pero con un patrón de sustitución diferente en la porción de bencilideno.
(4Z)-2-(4-terc-butilfenil)-4-(2-metilbencilideno)-1,3-oxazol-5(4H)-ona: Otro compuesto similar con una posición diferente del grupo metilo en la porción de bencilideno.
(4Z)-2-(4-terc-butilfenil)-4-(3-clorobencilideno)-1,3-oxazol-5(4H)-ona: Este compuesto presenta un átomo de cloro en lugar de un grupo metilo en la porción de bencilideno.
La singularidad de (4Z)-2-(4-terc-butilfenil)-4-(3-metilbencilideno)-1,3-oxazol-5(4H)-ona radica en su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica.
Propiedades
Fórmula molecular |
C21H21NO2 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4Z)-2-(4-tert-butylphenyl)-4-[(3-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C21H21NO2/c1-14-6-5-7-15(12-14)13-18-20(23)24-19(22-18)16-8-10-17(11-9-16)21(2,3)4/h5-13H,1-4H3/b18-13- |
Clave InChI |
VSTYOELRFUVEED-AQTBWJFISA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
SMILES canónico |
CC1=CC(=CC=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 4-bromo-3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11690462.png)
![N'-[(E)-9-anthrylmethylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11690468.png)

![4-chloro-N'-[(E)-(5-methylfuran-2-yl)methylidene]benzohydrazide](/img/structure/B11690483.png)

![(5Z)-3-cyclohexyl-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690501.png)

![(2Z,5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690507.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-[(4-nitrophenyl)sulfanyl]acetohydrazide](/img/structure/B11690517.png)

![(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11690528.png)

![(2Z,5Z)-5-benzylidene-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11690551.png)
